molecular formula C13H20N2O B4199397 1-[4-(BUTAN-2-YL)PHENYL]-3,3-DIMETHYLUREA

1-[4-(BUTAN-2-YL)PHENYL]-3,3-DIMETHYLUREA

Cat. No.: B4199397
M. Wt: 220.31 g/mol
InChI Key: GGKFVFAPZWHYSQ-UHFFFAOYSA-N
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Description

N’-(4-sec-butylphenyl)-N,N-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 4-sec-butylphenyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-sec-butylphenyl)-N,N-dimethylurea typically involves the reaction of 4-sec-butylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-sec-butylphenyl isocyanate+N,N-dimethylamineN’-(4-sec-butylphenyl)-N,N-dimethylurea\text{4-sec-butylphenyl isocyanate} + \text{N,N-dimethylamine} \rightarrow \text{1-[4-(BUTAN-2-YL)PHENYL]-3,3-DIMETHYLUREA} 4-sec-butylphenyl isocyanate+N,N-dimethylamine→N’-(4-sec-butylphenyl)-N,N-dimethylurea

Industrial Production Methods

Industrial production of N’-(4-sec-butylphenyl)-N,N-dimethylurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-sec-butylphenyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

N’-(4-sec-butylphenyl)-N,N-dimethylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-sec-butylphenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-N’-cyclohexylurea
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide
  • N-(4-sec-butylphenyl)-N’-2-pyrazinylurea

Uniqueness

N’-(4-sec-butylphenyl)-N,N-dimethylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the 4-sec-butylphenyl group with the N,N-dimethylurea moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-butan-2-ylphenyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-5-10(2)11-6-8-12(9-7-11)14-13(16)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFVFAPZWHYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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